molecular formula C19H20Cl2N2O B1360481 2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon CAS No. 898762-33-9

2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon

Cat. No.: B1360481
CAS No.: 898762-33-9
M. Wt: 363.3 g/mol
InChI Key: VPBZBXGNCIOLKH-UHFFFAOYSA-N
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Description

“2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon” is a potent chemical compound utilized in diverse scientific research for its exceptional properties. It has a CAS Number of 898762-36-2 .


Molecular Structure Analysis

The molecular formula of this compound is C19H20Cl2N2O . The InChI code is 1S/C19H20Cl2N2O/c1-22-8-10-23 (11-9-22)13-14-4-2-3-5-16 (14)19 (24)17-12-15 (20)6-7-18 (17)21/h2-7,12H,8-11,13H2,1H3 .


Chemical Reactions Analysis

The specific chemical reactions involving “2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon” are not provided in the sources I found. This compound is likely used as a reagent in various chemical reactions, but the specifics would depend on the particular reaction conditions and the other reactants involved .

Scientific Research Applications

Environmental Presence and Impact

Research indicates that benzophenone compounds, including derivatives like 2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon, are commonly used as ultraviolet (UV) filters in various products. A study by Zhang et al. (2011) analyzed the occurrence of such compounds in environmental samples, noting their presence in sediment and sewage sludge. This study suggests a potential environmental impact due to their widespread use and persistence in these matrices (Zhang et al., 2011).

Electochemical Properties and Applications

Isse et al. (2002) investigated the electrochemical reduction of halobenzophenones, which includes compounds similar to this compound. This study highlights the chemical reactivity of such compounds under various conditions, which is relevant for applications in synthetic chemistry and material science (Isse et al., 2002).

Transformation and Degradation Studies

Sun and Pignatello (1993) conducted studies on the degradation of similar chlorinated compounds, which can shed light on the environmental fate of this compound. Understanding how these compounds break down under different conditions is essential for assessing their environmental impact and potential applications in waste management (Sun & Pignatello, 1993).

Applications in Analytical Chemistry

Hoeck et al. (2010) developed methods for analyzing benzophenone and its derivatives in food samples, which could be adapted for this compound. This research is crucial for food safety and quality control, ensuring that these compounds do not exceed safe levels in consumable products (Hoeck et al., 2010).

Photocatalysis and Environmental Remediation

Tang and Huang (1995) explored the photocatalytic oxidation of chlorinated compounds, which can be applied to compounds like this compound. These findings are significant for developing methods to remediate environmental contamination by such compounds (Tang & Huang, 1995).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. As a chemical compound, its mechanism of action would depend on the context in which it is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The safety data sheet (SDS) for this compound provides information on its hazards, first-aid measures, fire-fighting measures, and procedures for accidental release . For detailed safety information, it’s best to refer to the SDS provided by the manufacturer.

Future Directions

The future directions for the use of “2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon” are not specified in the sources I found. Its potential applications would likely depend on ongoing scientific research and developments in the field .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZBXGNCIOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643895
Record name (2,4-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-33-9
Record name Methanone, (2,4-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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